molecular formula C15H19ClN2O2 B5785159 2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide

2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide

Cat. No. B5785159
M. Wt: 294.77 g/mol
InChI Key: OWYYWQNAAVHTME-UHFFFAOYSA-N
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Description

2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide, also known as CP-945598, is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential therapeutic applications in various disease conditions.

Scientific Research Applications

2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide has been extensively studied for its potential therapeutic applications in various disease conditions such as pain, inflammation, and anxiety. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. 2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide has also been shown to have anxiolytic effects in animal models of anxiety.

Mechanism of Action

2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide acts as a selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. It plays a crucial role in the regulation of various physiological processes such as pain, mood, appetite, and memory. 2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide binds to the CB1 receptor and prevents the activation of downstream signaling pathways. This leads to the reduction of pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide has been shown to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also reduces the activity of glial cells, which are involved in the maintenance of chronic pain and inflammation. 2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide has been shown to increase the levels of endocannabinoids such as anandamide, which are natural agonists of the CB1 receptor. This leads to the reduction of pain, inflammation, and anxiety.

Advantages and Limitations for Lab Experiments

2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide has several advantages for lab experiments. It has a high selectivity for the CB1 receptor, which makes it ideal for studying the role of the CB1 receptor in various disease conditions. It also has a long half-life, which allows for sustained effects in animal models. However, 2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide has some limitations. It has poor solubility in aqueous solutions, which makes it difficult to administer in vivo. It also has low bioavailability, which limits its effectiveness in animal models.

Future Directions

There are several future directions for the study of 2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide. One direction is to investigate its potential therapeutic applications in other disease conditions such as epilepsy, depression, and addiction. Another direction is to develop more potent and selective CB1 receptor antagonists that have better solubility and bioavailability. Finally, the development of CB1 receptor agonists could also be explored for the treatment of various disease conditions.

Synthesis Methods

The synthesis of 2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 3-(1-piperidinyl)propionic acid in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound. The yield of the synthesis process is around 50-60%.

properties

IUPAC Name

2-chloro-N-(3-oxo-3-piperidin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c16-13-7-3-2-6-12(13)15(20)17-9-8-14(19)18-10-4-1-5-11-18/h2-3,6-7H,1,4-5,8-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYYWQNAAVHTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821736
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-chloro-N-[3-oxo-3-(piperidin-1-yl)propyl]benzamide

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